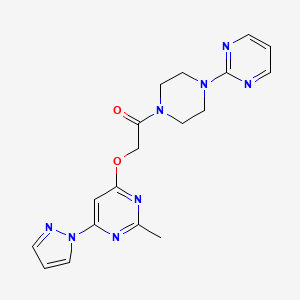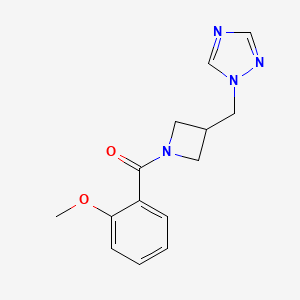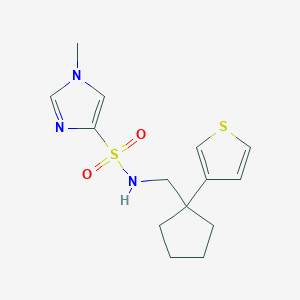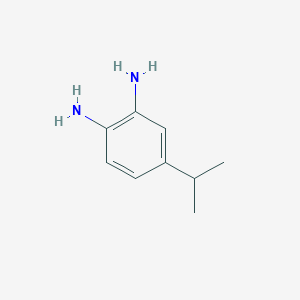
N-(3-bromophenyl)-8-chloroquinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophenyl)-8-chloroquinolin-4-amine is a compound that is likely to be structurally related to various quinoline derivatives that have been synthesized and studied for their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the related compounds exhibit a range of properties and activities, including cytotoxic effects against cancer cell lines and potential as antimicrobial agents. These compounds are characterized by the presence of halogen atoms, which can significantly influence their chemical behavior and biological activity.
Synthesis Analysis
The synthesis of halogenated quinoline derivatives can involve several steps, including the formation of the quinoline ring, introduction of the halogen atoms, and subsequent modifications to the core structure. For instance, the synthesis of 3-halo-2-phenylquinoline-4-carboxylic acids was achieved through a novel procedure that includes the synthesis of an amino intermediate followed by a Sandmeyer reaction to replace the amino group with a halogen . Similarly, the synthesis of related compounds often involves multi-step reactions, including Michael addition, reductive amination, and palladium-catalyzed reactions .
Molecular Structure Analysis
The molecular structure of halogenated quinoline derivatives is typically characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the crystal structure of 8-hydroxyquinoline derived thiosemicarbazones revealed non-planar ligands existing in their thioamide tautomeric forms . The molecular geometry and electronic structure can also be studied using computational methods such as density functional theory (DFT), which helps in understanding the electronic properties and reactivity of the molecules .
Chemical Reactions Analysis
Halogenated quinoline derivatives can participate in various chemical reactions due to the presence of reactive halogen atoms and other functional groups. These reactions can include nucleophilic substitutions, where the halogen atom is replaced by another nucleophile, or coordination to metal centers to form complexes with different geometries . The reactivity of these compounds can be further analyzed using natural bond orbital analysis and other computational techniques to identify reactive sites and predict reaction pathways .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated quinoline derivatives are influenced by their molecular structure and the presence of halogen atoms. These properties can include solubility, melting points, and stability, which are important for their potential applications. The compounds' spectroscopic properties, such as NMR and IR spectra, provide insights into their structural features and are often in good agreement with theoretical predictions . Additionally, the biological activities of these compounds, such as their cytotoxic effects against cancer cell lines and antimicrobial properties, are crucial for their potential therapeutic applications .
Applications De Recherche Scientifique
Synthesis and Biological Applications
Synthesis and Cytotoxic Activity : Research has focused on the synthesis of quinoline derivatives due to their potential cytotoxic activities against cancer cell lines. For example, the synthesis of 3-hydroxyquinolin-4(1H)-ones and their derivatives has been explored, revealing their potential in vitro cytotoxic activity against various cancer cell lines, highlighting the importance of quinoline derivatives in developing anticancer agents (Jasna Kadrić et al., 2014).
Anticancer Properties : Novel indole-aminoquinazoline hybrids have been synthesized and evaluated for their cytotoxicity against human lung, colorectal adenocarcinoma, hepatocellular carcinoma, breast adenocarcinoma, and cervical cancer cells. These compounds have shown significant activity, suggesting their potential as anticancer agents (M. Mphahlele et al., 2018).
Microwave-assisted Amination : The palladium-catalyzed microwave-assisted amination of aryl bromides has been explored to efficiently synthesize aminoquinolines, demonstrating the effectiveness of microwave conditions in enhancing yields and providing a rapid synthesis method for aminoquinoline derivatives (Tammy C. Wang et al., 2003).
Chemical Properties and Applications
Fluorescence Properties : The fluorescence properties of quinoline derivatives have been investigated, offering potential applications in developing fluorescent probes and materials. Such studies contribute to understanding the structure-activity relationships and optimizing the fluorescent characteristics of quinoline-based compounds (Bai et al., 2012).
Antimicrobial Activity : Certain quinoline derivatives have been synthesized and evaluated for their antimicrobial activities, providing insights into developing new antimicrobial agents. The structural characterization and biological testing of these compounds are crucial for identifying potent antimicrobial agents (Cai Zhi, 2010).
Propriétés
IUPAC Name |
N-(3-bromophenyl)-8-chloroquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2/c16-10-3-1-4-11(9-10)19-14-7-8-18-15-12(14)5-2-6-13(15)17/h1-9H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVCUBRFHQZNTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC2=C3C=CC=C(C3=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2515734.png)
![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-1,3-thiazole](/img/structure/B2515737.png)
![4-(4-Tert-butylphenoxy)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2515741.png)



![3-{[(3-Nitrophenyl)amino]methylene}benzo[b]pyran-2,4-dione](/img/structure/B2515746.png)

![4-Ethoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2515748.png)
![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2515749.png)
![(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2515750.png)
![N-benzyl-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2515752.png)

